Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate
Description
Properties
Molecular Formula |
C11H10ClNO2S |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3 |
InChI Key |
NVYLQYAANNFMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-chlorobenzothiazole and ethyl bromoacetate as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like dimethylformamide (DMF).
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Nucleophilic Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 2-(7-chlorobenzo[d]thiazol-2-yl)acetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations: Halogen Type and Position
Ethyl 2-(5-Bromobenzo[d]thiazol-2-yl)acetate
- Structure : Bromine substituent at the 5-position instead of 7-chloro.
- Molecular Formula: C₁₁H₁₀BrNO₂S.
- Biological Impact: Brominated analogues may exhibit enhanced metabolic stability due to stronger C–Br bonds .
Ethyl 2-(Benzo[d]thiazol-2-yl)acetate (Parent Compound)
- Structure : Lacks the 7-chloro substituent.
- Molecular Formula: C₁₁H₁₁NO₂S; MW: 221.28 .
- Applications: Widely used as a precursor for hydrazide derivatives (e.g., compound 4c, synthesized in 53% yield via ester-to-hydrazide conversion) .
Heterocycle Modifications
Ethyl 2-(7-Chlorobenzo[d]oxazol-2-yl)acetate
- Structure : Oxazole ring replaces thiazole (oxygen instead of sulfur).
- Molecular Formula: C₁₁H₁₀ClNO₃; MW: 239.65 .
- Key Differences :
Benzimidazole and Imidazole Analogues
- Example: N′-(2-(Benzo[d]thiazol-2-yl)quinoline-2-carbohydrazide (5b).
- Structure : Benzimidazole replaces benzo[d]thiazole.
- Key Differences :
Functional Group Variations
Hydrazide Derivatives
- Example : 2-(Benzo[d]thiazol-2-yl)acetohydrazide (4c).
- Structure : Ethyl ester replaced with hydrazide (-CONHNH₂).
- Yield: Synthesis of 4c achieved 53% yield via hydrazinolysis of the parent ester .
Nitrile Analogues
- Example : (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles.
- Structure : Ethyl ester replaced with nitrile (-CN).
- Key Differences: Solubility: Nitriles are less polar than esters, reducing aqueous solubility. Synthesis: Prepared via Knoevenagel condensation under mild conditions (room temperature, triethylamine catalysis) .
Q & A
Q. What synthetic methodologies are optimal for preparing Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in ethanol under basic conditions (KOH) at reflux for 7 hours, yielding ~70% after recrystallization . Alternative routes include reactions with 2-aminothiophenol or diethyl malonate, but these may require longer reaction times or specialized catalysts . Key factors influencing yield include:
- Catalyst selection : KOH vs. NaHCO₃ (affects reaction kinetics).
- Solvent polarity : Ethanol promotes nucleophilic substitution over DMF.
- Temperature control : Prolonged reflux (>8 hours) may degrade the product.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethyl ester moiety (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves crystal packing and validates the 7-chloro substitution pattern .
Q. How can researchers evaluate the biological activity of this compound in preliminary screens?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ kits, referencing IC₅₀ values .
- Antioxidant Activity : Measure ROS scavenging in neuronal cell lines exposed to amyloid-β (e.g., SH-SY5Y cells) via DCFH-DA probes .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. What strategies enable derivatization of this compound to enhance bioactivity?
- Methodological Answer :
- Hydrazide Formation : React with hydrazine hydrate to yield 2-(7-chlorobenzo[d]thiazol-2-yl)acetohydrazide, a precursor for Schiff bases or triazole derivatives .
- Electrophilic Substitution : Introduce sulfonyl or trifluoromethoxy groups at the thiazole nitrogen using methylsulfonyl chloride or trifluoromethoxy benzoyl chloride .
- Table : Common Derivatization Pathways
| Derivative Type | Reagents | Applications |
|---|---|---|
| Hydrazide | NH₂NH₂·H₂O | Anticancer leads |
| Sulfonamide | R-SO₂Cl | Enzyme inhibitors |
| Triazole | NaN₃/CuAAC | Antimicrobials |
Q. How does aerobic oxidation impact the stability of this compound, and how can degradation be monitored?
- Methodological Answer :
- The ethyl ester group is prone to oxidation under ambient conditions, forming 2-hydroxy-2-phenyl derivatives .
- Stability Protocols :
- Store at -20°C under argon.
- Monitor degradation via LC-MS (m/z shifts indicative of hydroxylation).
- Accelerated Testing : Expose to UV light (254 nm) and track half-life using HPLC .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The thiazole sulfur acts as a nucleophile, attacking α-halocarbonyl compounds (e.g., ethyl chloroacetate) in SN₂ reactions.
- Kinetic Studies : Use isotopic labeling (¹⁸O in ester groups) to trace acyl transfer pathways .
- Byproduct Analysis : Identify competing products (e.g., thiazine derivatives) via GC-MS when p-toluenesulfonic acid is present .
Q. How can computational modeling predict the compound’s binding affinity for neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with β-catenin (PDB ID: 1JDH) or NF-κB (PDB ID: 1SVC) .
- QSAR Models : Corolate logP values (calculated via ChemAxon) with blood-brain barrier penetration .
Q. How should researchers address contradictory reports on the compound’s biological activity across studies?
- Methodological Answer :
- Replication : Validate assays using standardized cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confounds : Compare NMR spectra to rule out isomerization (e.g., Z/E configuration in imino derivatives) .
Q. What biochemical pathways underlie the compound’s neuroprotective effects in Alzheimer’s models?
- Methodological Answer :
Q. What green chemistry approaches can optimize the synthesis of related benzothiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
